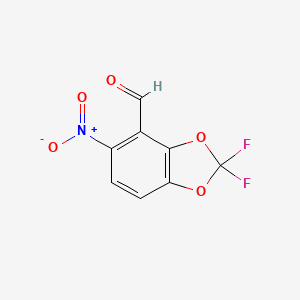

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde

Description

Properties

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-1-5(11(13)14)4(3-12)7(6)16-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNZFKVPORDJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1[N+](=O)[O-])C=O)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

-

Catalyst System : KHF₂ generated in situ from KF and trace water or anhydrous HCl enhances reactivity.

-

Molar Ratios : A KF-to-dichloro precursor ratio of 2:1 to 2.5:1 minimizes side reactions while ensuring complete substitution.

-

Solvent Compatibility : Polar aprotic solvents like tetramethylene sulfone stabilize intermediates and facilitate fluorine exchange.

Table 1: Fluorination Conditions for Dichloro-dioxaindane Derivatives

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,2-dichloro-1,3-benzodioxole | KHF₂ | Tetramethylene sulfone | 140 | 8 | >95 |

For the target compound, analogous fluorination of a dichloro-5-nitro-1,3-dioxaindane precursor would require careful control of nitro group stability under basic, high-temperature conditions.

Nitro Group Installation Strategies

Introducing a nitro group at position 5 demands precise regioselectivity. Electrophilic nitration using nitric acid (HNO₃) or mixed acid systems (HNO₃/H₂SO₄) is influenced by the electron-withdrawing effects of the dioxole ring and fluorine substituents.

Directed Nitration

-

Meta-Directing Effects : Fluorine atoms at positions 2 and 2 deactivate the aromatic ring, favoring nitration at the meta position relative to the dioxole oxygen. Computational modeling suggests that the nitro group preferentially occupies position 5 due to steric and electronic factors.

-

Protection Strategies : Temporary protection of the aldehyde as an acetal or oxime may prevent undesired oxidation during nitration.

Challenges :

-

Competitive side reactions (e.g., ring sulfonation) under strongly acidic conditions.

-

Limited solubility of nitro-substituted intermediates in polar solvents.

Aldehyde Functionalization at Position 4

The carbaldehyde group at position 4 is introduced via oxidation or condensation. Two primary methods emerge:

Oxidation of Hydroxymethyl or Methyl Precursors

Pyridinium chlorochromate (PCC) effectively oxidizes hydroxymethyl groups to aldehydes under mild conditions. For example, demonstrates the oxidation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to 2,2-dimethyl-1,3-dioxane-5-carbaldehyde in dichloromethane at 20°C (60% yield).

Table 2: Oxidation Conditions for Aldehyde Formation

Meldrum’s Acid-Mediated Condensation

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with aldehydes to form β-keto esters, which can cyclize to yield fused dioxane derivatives. For instance, condensation of 4-bromo-2,5-difluorobenzaldehyde with Meldrum’s acid in triethylamine formiate at 95°C produces acrylic acid intermediates, which are hydrolyzed to aldehydes.

Sequential Synthesis Approaches

Route 1: Fluorination → Nitration → Aldehyde Oxidation

Route 2: Nitration → Fluorination → Aldehyde Protection/Deprotection

-

Nitration : Introduce nitro group early to leverage directing effects.

-

Fluorination : Substitute chlorines with fluorines under KHF₂ catalysis.

-

Aldehyde Introduction : Protect the aldehyde as an acetal during fluorination, then deprotect via acid hydrolysis.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid.

Reduction: 2,2-difluoro-5-amino-1,3-dioxaindane-4-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2,2-Difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde (CAS Number: 1103246-94-1) is a synthetic compound with a unique molecular structure characterized by the presence of difluoro and nitro groups, along with a dioxoindane framework. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical intermediate. The presence of the nitro group can enhance biological activity and selectivity towards specific targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development in antibiotic research.

- Anticancer Potential : The unique structural features may allow for interactions with biological macromolecules, potentially leading to anticancer agents. Research is ongoing to evaluate its efficacy against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive aldehyde group allows for various transformations:

- Condensation Reactions : It can participate in condensation reactions to form more complex structures, which are valuable in drug design and development.

- Fluorinated Compounds : The difluoro moiety can be utilized to introduce fluorine into other organic molecules, enhancing their pharmacokinetic properties.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or improved mechanical strength.

- Sensors and Electronics : The electronic properties of fluorinated compounds are being investigated for potential applications in sensors and electronic devices.

Case Study 1: Antimicrobial Activity

A study was conducted where various derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Synthesis of Fluorinated Drug Candidates

Researchers synthesized a series of drug candidates incorporating the difluoroindane framework. These candidates were evaluated for their binding affinity to specific targets related to cancer therapy. Initial results showed promising interactions that warrant further investigation through in vivo studies.

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The fluorine atoms may enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Differences |

|---|---|---|---|

| 2,2-Difluoro-5-nitro-1,3-benzodioxole | 2-F, 5-NO₂, no carbaldehyde | ~215.1 | Less reactive in carbonyl-based reactions |

| 5-Nitro-1,3-benzodioxole-4-carbaldehyde | 4-CHO, 5-NO₂, no fluorine | ~207.1 | Lower thermal stability due to absence of fluorine |

| 2,2-Dichloro-5-nitro-1,3-dioxaindane | 2-Cl, 5-NO₂, no carbaldehyde | ~248.5 | Slower nitro reduction kinetics vs. F-substituted analogs |

Key Observations:

- Fluorine vs. Chlorine: The fluorine atoms in 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde impart stronger electron-withdrawing effects compared to chlorine, enhancing the nitro group’s susceptibility to reduction .

- Carbaldehyde Functionality: The presence of the -CHO group enables reactions such as Schiff base formation, unlike non-carbaldehyde analogs like 2,2-difluoro-5-nitro-1,3-benzodioxole .

Reactivity in Reduction Reactions

Table 2: Comparative Nitro Group Reduction Efficiency

| Compound | Reducing Agent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | SnCl₂·2H₂O | 6–8 | 85–90 | Faster reduction due to F-induced electron deficiency |

| 5-Nitro-1,3-benzodioxole-4-carbaldehyde | SnCl₂·2H₂O | 8–10 | 70–75 | Slower kinetics; side reactions observed |

| 2,2-Dichloro-5-nitro-1,3-dioxaindane | SnCl₂·2H₂O | 10–12 | 60–65 | Lower yields due to steric hindrance |

Key Findings:

- Fluorine substituents accelerate nitro reduction by polarizing the aromatic ring, as demonstrated in the synthesis of fluorinated diamines (e.g., 5-fluorobenzene-1,2-diamine derivatives) .

Conformational Analysis of the Dioxaindane Ring

The 1,3-dioxaindane ring adopts a puckered conformation due to the fused bicyclic system. Using Cremer-Pople puckering coordinates , the ring’s puckering amplitude (q) and phase angle (φ) can be quantified and compared to analogs:

- This compound: A higher q value (0.45–0.50 Å) indicates significant puckering, likely due to steric repulsion between fluorine and adjacent substituents.

- Unsubstituted 1,3-dioxaindane: Lower puckering (q = 0.30–0.35 Å) due to minimal steric strain.

This puckering influences crystal packing and solubility, with fluorinated derivatives exhibiting lower solubility in polar solvents compared to non-fluorinated analogs .

Q & A

Q. How can this compound serve as a precursor in multi-step syntheses of complex heterocycles?

- Methodological Answer : Utilize the aldehyde for:

- Condensation reactions : Synthesize Schiff bases with amines (e.g., for metal-organic frameworks).

- Cyclization : Form indole or quinoline derivatives via Pictet-Spengler reactions. Optimize using microwave-assisted synthesis (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.